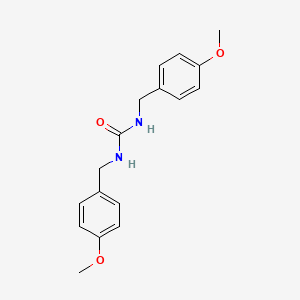

1,3-Bis(4-methoxybenzyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

93731-94-3 |

|---|---|

Molecular Formula |

C17H20N2O3 |

Molecular Weight |

300.35 g/mol |

IUPAC Name |

1,3-bis[(4-methoxyphenyl)methyl]urea |

InChI |

InChI=1S/C17H20N2O3/c1-21-15-7-3-13(4-8-15)11-18-17(20)19-12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |

InChI Key |

PPSSZWOYSHYRJP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

The formation of 1,3-bis(4-methoxybenzyl)urea can be achieved through several direct synthetic routes. These methods primarily involve the coupling of 4-methoxybenzylamine (B45378) with a suitable carbonyl source, facilitated either by condensation reactions or by advanced metal-catalyzed processes.

Condensation Reactions of 4-Methoxybenzylamine with Carbonyl Transfer Reagents

A fundamental approach to synthesizing this compound involves the reaction of 4-methoxybenzylamine with a reagent that can effectively transfer a carbonyl group. This method relies on the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of the urea (B33335) linkage.

A well-established and efficient method for the synthesis of this compound is the condensation reaction with diphenyl carbonate. nih.govacs.org In this procedure, 4-methoxybenzylamine is reacted with diphenyl carbonate in the presence of a base, such as triethylamine, and heated to reflux. The reaction proceeds smoothly to afford the desired product in high yield. nih.govacs.org Following the reaction, a simple workup involving treatment with an aqueous sodium hydroxide (B78521) solution and filtration yields the pure solid product. nih.gov

Reaction Details for Synthesis via Diphenyl Carbonate

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|

Metal-Catalyzed Urea Formation Strategies

Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions as powerful tools for bond formation. The synthesis of this compound can be accomplished using ruthenium catalysts, which promote the dehydrogenative coupling of amines with a C1 source. acs.orgresearchgate.netlongdom.orgnih.govnih.gov

Ruthenium pincer complexes have been identified as effective catalysts for the direct synthesis of urea derivatives from amines and methanol (B129727), with the notable advantage of producing hydrogen gas as the only byproduct. acs.orgresearchgate.netnih.govorganic-chemistry.org This atom-economical process avoids the use of toxic reagents like phosgene (B1210022). acs.orgorganic-chemistry.org The reaction involves the dehydrogenative coupling of 4-methoxybenzylamine with methanol, which serves as the carbonyl source. The process is highly efficient for electron-rich benzylamines, leading to excellent yields of the corresponding symmetrical ureas. acs.org

The choice of the C1 source is a critical aspect of these catalytic systems. Methanol has been successfully employed as a safe and readily available C1 feedstock for the ruthenium-catalyzed synthesis of ureas. acs.orgresearchgate.netlongdom.orgnih.govorganic-chemistry.org The proposed mechanism involves the initial ruthenium-catalyzed dehydrogenation of methanol to form formaldehyde (B43269). nih.govorganic-chemistry.org This is followed by the reaction with the amine to generate a formamide (B127407) intermediate, which then undergoes further coupling with another amine molecule to yield the final urea product. acs.orgnih.govorganic-chemistry.org This strategy highlights the potential of using simple, renewable feedstocks for the synthesis of complex molecules. organic-chemistry.org

Ruthenium-Catalyzed Synthesis Data

| Amine | C1 Source | Catalyst | Product | Yield | Reference |

|---|

Ruthenium-Catalyzed Dehydrogenative Coupling Reactions

Utilization as a Synthetic Precursor in Complex Architectures

Beyond its synthesis, this compound is a valuable intermediate for the construction of larger, more intricate molecular structures. Its bifunctional nature allows it to be incorporated into macrocyclic frameworks. A prime example of its application is in the synthesis of bambusurils, a class of macrocyclic compounds known for their anion-binding properties. nih.govacs.org

In this context, this compound is first converted into 2,4-bis(4-methoxybenzyl)glycoluril through a condensation reaction with a dihydroxyimidazolidinone (DHI) derivative in the presence of an acid catalyst. nih.govacs.org This glycoluril (B30988) unit, bearing the 4-methoxybenzyl protecting groups, then undergoes an acid-catalyzed macrocyclization reaction with formaldehyde to form the protected bambusuril macrocycle, such as octakis(4-methoxybenzyl)bambus researchgate.neturil or dodecakis(4-methoxybenzyl)bambus organic-chemistry.orguril. acs.org The methoxybenzyl groups can later be removed to yield the unsubstituted bambusuril. acs.org This novel synthetic protocol, starting from this compound, enables the preparation of bambusuril derivatives that are not accessible through traditional synthetic routes. nih.gov

Precursor in Glycoluril Synthesis

This compound is a key starting material for producing substituted glycoluril units. at.uaresearchgate.net Glycolurils, formally known as tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, are bicyclic compounds that form the fundamental components of larger macrocycles. at.ua The synthesis begins with the preparation of the symmetrically substituted this compound, which can be achieved in quantitative yield. nih.govacs.org This urea derivative then undergoes a cyclocondensation reaction to form the desired glycoluril structure. acs.org

The primary method for converting this compound into a glycoluril involves an acid-catalyzed condensation with 4,5-dihydroxyimidazolidin-2-one (B1345477) (DHI). at.uaacs.org In a typical procedure, this compound and DHI are suspended in methanol and acidified with hydrochloric acid (HCl). nih.govacs.org The mixture is refluxed for several hours, during which the starting materials dissolve to form 2,4-Bis(4-methoxybenzyl)glycoluril. nih.gov This product crystallizes upon cooling and can be isolated in high yield. nih.govacs.org

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|---|

| This compound | 4,5-Dihydroxyimidazolidin-2-one (DHI) | Methanol (MeOH) | 35% HCl | Reflux, 8 hours | 2,4-Bis(4-methoxybenzyl)glycoluril | 81% | nih.govacs.org |

Intermediate in Macrocyclic Compound Development

The 2,4-Bis(4-methoxybenzyl)glycoluril synthesized from this compound is not an end product but a crucial intermediate for the construction of larger, barrel-shaped macrocycles known as bambusurils. nih.gov Bambusurils are noted for their ability to bind anions within their central cavity, a property that is influenced by the substituents on their framework. nih.govchemrxiv.org

The 4-methoxybenzyl-substituted glycoluril is used in acid-catalyzed macrocyclization reactions with formaldehyde (or its solid-state equivalent, paraformaldehyde) to yield bambusuril derivatives. acs.org Specifically, it is a precursor to Octakis(4-methoxybenzyl)bambus google.comuril, denoted as (PMB)BU google.com, and Dodecakis(4-methoxybenzyl)bambus acs.orguril, or (PMB)BU acs.org. nih.govacs.org The synthesis of the six-membered (PMB)BU acs.org is templated by anions, such as those from the sulfuric acid catalyst. chemrxiv.org The reaction conditions, including the choice of acid catalyst, can be tailored to favor the formation of either the four- or six-membered macrocycle. acs.org

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 2,4-Bis(4-methoxybenzyl)glycoluril | Paraformaldehyde, p-Toluenesulfonic acid (PTSA) | Dioxane | 80°C, 22 hours | Octakis(4-methoxybenzyl)bambus google.comuril [(PMB)BU google.com] | 6% | acs.org |

| 2,4-Bis(4-methoxybenzyl)glycoluril | Paraformaldehyde, H₂SO₄, Tetrabutylammonium iodide (TBAI) | Dioxane | 80°C, 48 hours | Dodecakis(4-methoxybenzyl)bambus acs.orguril [(PMB)BU acs.org] | Not specified | acs.org |

Role as a Protecting Group Strategy in Macrocyclization

The 4-methoxybenzyl (PMB) groups originating from the initial urea precursor serve as protecting groups for the nitrogen atoms of the glycoluril units. nih.gov This strategy is essential for building specific bambusuril structures. By protecting the nitrogens, the synthetic pathway allows for the eventual preparation of unsubstituted bambusurils, which are otherwise not achievable through traditional synthetic routes. nih.gov However, this approach is not without its challenges, as the PMB protecting groups can undergo unwanted reactions with formaldehyde under the acidic conditions necessary for the final macrocyclization step. acs.org

A key advantage of the PMB protecting group strategy is the ability to remove the groups after the macrocycle has been formed, yielding an unsubstituted bambusuril framework. nih.gov This "post-macrocyclization modification" opens pathways to new derivatives. nih.gov Different deprotection methods have been developed depending on the size of the bambusuril ring.

Deprotection of (PMB)BU google.com: The deprotection of Octakis(4-methoxybenzyl)bambus google.comuril is successfully achieved by reacting it with ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.org

Deprotection of (PMB)BU acs.org: For Dodecakis(4-methoxybenzyl)bambus acs.orguril, treatment with a strong acid effectively removes the PMB groups, transforming the macrocycle into the unsubstituted Bambus acs.orguril, (H)BU acs.org. nih.govacs.org

This ability to functionalize the urea with removable 4-methoxybenzyl groups, build a complex macrocycle, and then deprotect it highlights the sophisticated role of this compound in modern supramolecular synthesis. nih.gov

Report on a Literature Search for "this compound"

Following a comprehensive search of scientific databases and public literature, it has been determined that the specific experimental data required to generate an article based on the provided outline for the compound This compound is not available.

The requested article structure is highly specific, focusing on advanced structural and dynamic characterization. Fulfilling these requirements necessitates access to primary research data from specific analytical techniques. The key missing data sets are:

Single Crystal X-ray Diffraction Data: This information is fundamental for completing Section 3.1 and its subsections. Without a published crystal structure for this compound, it is impossible to determine its solid-state molecular conformation (3.1.1) or analyze its crystal packing and lattice formation (3.1.2). Consequently, the required data tables for crystallographic parameters cannot be generated. While crystal structures for related compounds, such as N,N'-bis(4-methoxyphenyl)urea, exist, the user's instructions strictly prohibit the inclusion of information outside the scope of the specified compound.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy Data: No specific VT-NMR studies for this compound were found in the literature search. This prevents the creation of content for Section 3.2.1, which is focused on the investigation of dynamic processes within this specific molecule. General information about the VT-NMR technique itself does not meet the requirements of the outline.

Specific Hydrogen Bonding Analysis: A detailed characterization of intra- and intermolecular hydrogen bonding patterns (Section 3.3.1) is derived directly from single-crystal X-ray diffraction data. As this crystallographic data is unavailable, a scientifically accurate and specific analysis of the hydrogen bonding network for this compound cannot be performed.

Due to the absence of the necessary primary scientific data in the public domain for this compound, an article that strictly adheres to the requested, detailed outline cannot be produced. The creation of such an article would require access to unpublished experimental results or the undertaking of new laboratory research on the compound.

Advanced Structural Elucidation and Intermolecular Interactions

Characterization of Hydrogen Bonding Networks

Dimeric and Polymeric Self-Assembly via Hydrogen Bonds

The self-assembly of 1,3-Bis(4-methoxybenzyl)urea is fundamentally directed by the hydrogen bonding capabilities of its central urea (B33335) moiety. Bis-urea compounds are well-known for their capacity to form robust, one-dimensional tapes through a network of hydrogen bonds. nih.gov This assembly process can lead to both discrete dimeric structures and extended polymeric chains, which are crucial in the formation of larger supramolecular structures like gels and crystals. tue.nlacs.org

The primary interaction involves the N-H groups of the urea acting as hydrogen bond donors and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. This interaction is highly directional and leads to the formation of a characteristic α-tape motif, where molecules are linked into a continuous array. nih.gov In the solid state, this can result in the formation of centrosymmetric dimers, where two molecules are connected by a pair of N-H···O hydrogen bonds. In analogous thiourea (B124793) compounds, such as 1,3-bis(2-methoxyphenyl)thiourea, similar dimeric structures linked by N–H···S hydrogen bonds have been observed, forming a distinct R²₂(8) graph-set motif. researchgate.net

Beyond simple dimerization, the bifunctional nature of the 1,3-bis-substituted urea core facilitates the growth of long polymeric assemblies. academie-sciences.fr The self-assembly into these high-molecular-weight structures is often a cooperative process. academie-sciences.frresearchgate.net Studies on bis-urea systems have demonstrated two levels of cooperativity: the first arises from the synergistic association of the two urea functionalities on a single molecule, while the second is observed in the preferential formation of long oligomeric chains over simple dimers. academie-sciences.fr This propensity for polymerization is a key feature of bis-urea compounds, enabling them to act as building blocks for complex, self-healing, and stimuli-responsive materials. academie-sciences.fr The driving force for the formation of these extended structures is the combination of these strong hydrogen bonds and the hydrophobic interactions of the substituent groups. tue.nl

Analysis of Aromatic Stacking Interactions

In addition to the dominant hydrogen bonding, aromatic stacking interactions involving the 4-methoxybenzyl groups play a vital role in stabilizing the supramolecular architecture of this compound. These non-covalent interactions, though weaker than hydrogen bonds, are critical for the three-dimensional organization of the molecules. biorxiv.org The urea functional group itself has been shown to have a high affinity for aromatic groups, capable of engaging in stabilizing stacking interactions. researchgate.net

π-π Stacking Phenomena in Crystalline Architectures

While a detailed crystal structure analysis specifically for this compound's self-assembly is not widely reported, data from closely related structures provide insight into the nature of these interactions. For instance, in the crystal structure of 1,3-bis(2-methoxyphenyl)thiourea, the aromatic rings adopt specific conformations to facilitate intermolecular interactions, with a measured shortest intercentroid distance between two aromatic systems of 4.0958 (8) Å. researchgate.net This type of interaction, along with N-H···π contacts, where a hydrogen atom from an amine group interacts with the π-system of an aromatic ring, demonstrates the multifaceted role of aromatic groups in the solid-state packing of urea derivatives. researchgate.net The interplay between the strong, linear hydrogen-bonded tapes and the weaker, dispersed π-π stacking forces dictates the final crystalline architecture.

Interactive Table: Key Intermolecular Interactions in Bis-Urea Systems

| Interaction Type | Participating Groups | Role in Self-Assembly | Typical Distance/Geometry | References |

| Hydrogen Bonding | Urea N-H and C=O | Forms primary 1D polymeric tapes (α-tape motif) | N···O distance typically 2.8-3.2 Å | nih.gov, academie-sciences.fr |

| π-π Stacking | Phenyl rings of benzyl (B1604629) groups | Stabilizes 3D packing of polymer tapes | Intercentroid distance ~3.5-4.1 Å | biorxiv.org, researchgate.net |

| N-H···π Interaction | Urea N-H and Phenyl Ring | Contributes to overall crystal packing stability | - | researchgate.net |

Supramolecular Chemistry and Host Guest Phenomena

Application as Building Blocks for Molecular Receptor Design

The structural characteristics of 1,3-bis(4-methoxybenzyl)urea make it an effective component in the architecture of synthetic molecular receptors. Its defined geometry and hydrogen-bonding capabilities are harnessed to create hosts with tailored binding properties.

The synthesis of anion receptors often involves the incorporation of urea (B33335) functional groups into larger, frequently macrocyclic, frameworks to create a pre-organized cavity for guest binding. nih.govrsc.org A common synthetic strategy involves the reaction of a precursor molecule containing an amine group with an appropriate isocyanate. rsc.org For instance, receptors can be synthesized by reacting a diamine precursor with an isocyanate, or by functionalizing a macrocyclic amine with an isocyanate like 4-methoxyphenyl (B3050149) isocyanate. nih.govacs.org

The synthesis of this compound itself can be achieved by reacting 4-methoxybenzylamine (B45378) with diphenyl carbonate in triethylamine. acs.org This compound can then be used as a key intermediate. For example, it can be reacted with 2,3-dihydroxy-1,4-diaminobutane (DHI) in acidified methanol (B129727) to produce 2,4-Bis(4-methoxybenzyl)glycoluril. acs.org This glycoluril (B30988) unit is a precursor for larger macrocycles like bambusurils, which are known for their anion-binding capabilities. acs.org The urea N-H protons are crucial for anion coordination, and the 4-methoxybenzyl groups can influence the electronic properties and solubility of the final receptor. nih.govnih.gov

The effectiveness of a molecular receptor is determined by its ability to selectively bind a target guest molecule over others. This selectivity is governed by the principle of complementarity, where the size, shape, and electronic properties of the receptor's binding cavity match those of the guest. nih.gov

Urea derivatives are particularly adept at binding Y-shaped guests like carboxylate anions due to the specific geometry of the two parallel N-H bonds. nih.gov Research on unclosed cryptands functionalized with a 4-methoxyphenyl urea group (a structure closely related to this compound) demonstrated strong binding of carboxylates even in competitive solvents like a DMSO/water mixture. nih.govacs.org

The substituents on the urea's nitrogen atoms play a critical role in "tuning" the receptor's binding properties. rsc.org The 4-methoxybenzyl group is an electron-donating group (EDG). Generally, electron-withdrawing groups (EWGs) on the aryl rings increase the acidity of the urea N-H protons, making them stronger hydrogen-bond donors and leading to higher association constants with anions. nih.govrsc.org Conversely, the electron-donating methoxy (B1213986) group in this compound would be expected to result in weaker binding compared to analogues bearing EWGs like nitro or trifluoromethyl groups. nih.govrsc.org This principle allows for the rational design of receptors with fine-tuned selectivity for different anions. rsc.org

Design and Synthesis of Anion Receptors

Thermodynamics and Kinetics of Complexation

Understanding the thermodynamic and kinetic parameters of host-guest complexation is essential for quantifying the stability and formation rate of the resulting supramolecular assembly.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat released or absorbed during a binding event. nih.gov This allows for the determination of key thermodynamic parameters of biomolecular and chemical interactions in a single experiment. harvard.edu The method involves titrating a solution of a ligand (the guest anion) into a solution of the macromolecule (the host receptor) and measuring the minute temperature changes that occur upon complexation. harvard.edu

The direct output of an ITC experiment is the enthalpy change (ΔH) of binding. harvard.edu From the resulting binding isotherm, one can also determine the association constant (Ka) and the stoichiometry of the interaction (n). tainstruments.com With these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equation ΔG = -RTlnKa = ΔH - TΔS. harvard.edu This provides a complete thermodynamic profile of the binding process, revealing the forces that drive the complexation. ITC is particularly valuable because it is a label-free method that can be performed in solution with minimal sample restrictions. nih.govtainstruments.com

The association constant (Ka), a measure of the binding affinity between the host and guest, is a critical parameter in molecular recognition. It can be determined through various techniques, including ¹H NMR and UV-vis titrations. rsc.org In a typical ¹H NMR titration, incremental amounts of a guest anion are added to a solution of the receptor, and the chemical shift changes of the receptor's protons, particularly the urea N-H protons, are monitored. rsc.org These changes are then fitted to a binding model to calculate the association constant. nih.govacs.org

Studies on receptors containing the 4-methoxyphenyl urea moiety show moderate to strong binding to various anions. The strength of this interaction is highly dependent on the anion's basicity and geometry, as well as the solvent used. acs.org For example, a receptor featuring a 4-methoxyphenyl urea group exhibited selectivity for carboxylates over chloride in a competitive solvent mixture. acs.org The electron-donating nature of the methoxy group generally leads to lower association constants compared to receptors with electron-withdrawing groups. rsc.org

| Anion Guest | Association Constant (Ka) [M⁻¹] |

|---|---|

| Cl⁻ | 140 |

| CH₃CO₂⁻ | 2880 |

| PhCO₂⁻ | 1550 |

| para-Substituent (X) | Substituent Type | Association Constant (Ka) [M⁻¹] |

|---|---|---|

| -NO₂ | Electron-Withdrawing (EWG) | 1060 |

| -CF₃ | Electron-Withdrawing (EWG) | 680 |

| -n-Bu | Electron-Donating (EDG) | 360 |

| -OMe | Electron-Donating (EDG) | 300 |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Principles of Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The ability of this compound-based receptors to bind anions relies on several fundamental principles.

The primary driving force is hydrogen bonding. nih.gov The two N-H groups of the urea moiety are excellent hydrogen bond donors, and their parallel orientation is geometrically suited to form multiple hydrogen bonds with anions like carboxylates or phosphates. nih.govacs.org The strength and directionality of these bonds are key to the stability of the host-guest complex. rsc.org

Preorganization is another crucial principle. rsc.org For effective binding, the receptor should ideally exist in a conformation that is complementary to the guest, minimizing the entropic penalty upon complexation. By incorporating the urea unit into a rigid macrocyclic framework, the binding site can be pre-organized, enhancing both affinity and selectivity. rsc.org The axial disposition of C-N bonds in some frameworks can restrict bond rotation, forcing the N-H groups to point inwards towards the binding cavity. nih.gov

Finally, electronic effects play a significant role. The electronic nature of the aryl substituents on the urea nitrogens modulates the acidity of the N-H protons. As discussed, electron-withdrawing groups enhance the hydrogen-bond donating capacity, leading to stronger binding, while electron-donating groups like the 4-methoxybenzyl group weaken it. rsc.org This allows for the rational design of receptors with tailored affinities for specific anionic guests. rsc.org

Directed Self-Assembly in Supramolecular Architectures

In broader studies of bis-urea systems, the self-assembly process is often initiated by the formation of one-dimensional tapes, which can then associate into more complex structures like two-dimensional sheets or lamellae. nih.govnih.gov The specific conformation of the spacer connecting the two urea groups and the nature of the end-groups are critical factors that influence whether these lamellae will, for instance, stack into crystals or scroll into fibrils. nih.gov While detailed morphological studies specifically on this compound are not extensively documented in the provided results, the general principles derived from analogous bis-urea compounds provide a framework for understanding its behavior. The presence of the 4-methoxybenzyl groups is expected to influence the solubility and intermolecular interactions, such as π-π stacking, which would work in concert with the primary hydrogen bonding to direct the final architecture.

The urea moiety is the cornerstone of the self-assembly process in this compound, primarily through its capacity to form robust and highly directional hydrogen bonds. researchgate.net The urea group contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. researchgate.net This arrangement facilitates the formation of a recurring and exceptionally stable hydrogen-bonding pattern known as the α-tape motif. nih.gov In this motif, each urea molecule is connected to two neighboring molecules through a pair of N-H···O=C hydrogen bonds, creating a continuous, one-dimensional ribbon-like structure.

This intermolecular hydrogen bonding is the principal interaction that governs the assembly. academie-sciences.fr The strength and directionality of these bonds impose a high degree of order, leading to the formation of well-defined supramolecular polymers. rsc.org Studies on various bis-urea compounds have shown that this hydrogen-bonded chain is a fundamental building block. nih.govrsc.org The planarity of the urea group contributes to the formation of these ordered arrays. researchgate.net

Furthermore, the urea group's polarity and its tendency to engage in strong hydrogen bonding can also lead to aggregation in non-polar solvents, a key factor in the formation of organogels by many bis-urea-based compounds. academie-sciences.fr The interplay between the strong, directional hydrogen bonds of the urea core and weaker interactions, such as van der Waals forces and potential π-π stacking from the methoxybenzyl arms, dictates the ultimate three-dimensional supramolecular architecture.

Table 1: Key Interactions and Their Roles in the Self-Assembly of Bis-Urea Compounds

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | Urea N-H (donor) and C=O (acceptor) | Primary driving force, formation of α-tape motifs, directs 1D chain growth. researchgate.netnih.gov |

| π-π Stacking | Aromatic rings (benzyl groups) | Stabilizes the assembly, influences packing of the supramolecular chains. |

| Van der Waals Forces | Alkyl/Aryl substituents | Contributes to the overall stability and packing efficiency of the assembled structure. academie-sciences.fr |

Table 2: Influence of Molecular Structure on Bis-Urea Supramolecular Polymers

| Structural Feature | Influence on Assembly | Example from Research |

| Urea Group | Forms strong, directional N-H···O hydrogen bonds, creating α-tape motifs. | A fundamental and persistent motif in the crystal structures of bis(urea) compounds. nih.gov |

| Spacer Geometry | Restricts conformational freedom, influencing the complexity of the hydrogen-bonding network. | The bulky tetramethylxylylene spacer leads to more complex 2D and 3D networks compared to simpler linear spacers. nih.gov |

| End Groups | Affect solubility and can introduce competing interactions or additional assembly motifs. | Branched alkyl groups are often used to ensure solubility in non-polar solvents to prevent premature crystallization. academie-sciences.fr |

Biological Activity and Mechanistic Insights Excluding Clinical Applications

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity

1,3-Bis(4-methoxybenzyl)urea, also known as MMU, has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH). plos.orgnih.gov This enzyme plays a crucial role in the metabolism of epoxy fatty acids (EpFAs), which are signaling lipids involved in the regulation of blood pressure, inflammation, and pain. nih.govplos.org By inhibiting sEH, MMU prevents the degradation of EpFAs, thereby enhancing their beneficial effects. nih.govplos.org

The inhibitory potency of this compound against sEH has been quantified using various in vitro enzymatic assays. These assays determine the concentration of the inhibitor required to reduce enzyme activity by half (IC50) and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme.

Studies have shown that MMU exhibits significant inhibitory activity against recombinant human sEH. In one study, MMU demonstrated an IC50 of 92 nM in a fluorescent-based assay and a Ki of 54 nM in a radioactivity-based assay. plos.orgnih.gov The difference in IC50 values between assays can be attributed to the different substrates used. plos.org

Table 1: In Vitro sEH Inhibitory Activity of this compound (MMU)

| Enzyme Source | Assay Type | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|

| Human sEH | Fluorescent | 92 | - | plos.org |

| Human sEH | Radioactivity | - | 54 | plos.orgnih.gov |

The molecular structure of this compound is key to its inhibitory effect on sEH. Structure-activity relationship (SAR) studies have provided insights into the features that govern its potency.

The 1,3-disubstituted urea (B33335) moiety is a well-established pharmacophore for potent sEH inhibitors. plos.orgnih.gov This central urea group is believed to mimic both the substrate epoxide and the transition state of the hydrolysis reaction catalyzed by sEH. plos.org The carbonyl oxygen of the urea can form hydrogen bonds with tyrosine residues in the enzyme's active site, while the NH groups can act as hydrogen bond donors to an aspartate residue, contributing to the tight binding of the inhibitor. mdpi.combiorxiv.org The urea functional group is considered a critical component for the inhibitory activity of this class of compounds. nih.govmetabolomics.se

The inhibition of sEH by compounds like this compound has been shown to modulate inflammatory pathways, leading to anti-inflammatory and analgesic effects in preclinical animal models. nih.govmdpi.com This is primarily due to the stabilization of endogenous anti-inflammatory epoxy fatty acids. nih.govplos.org

This compound has demonstrated efficacy in reducing nociceptive pain in rodent models. plos.orgnih.gov In a rat model of inflammatory pain induced by carrageenan, administration of MMU was shown to effectively reduce hyperalgesia. plos.org This analgesic effect is attributed to the inhibition of sEH, which leads to an increase in the levels of anti-nociceptive epoxy fatty acids. nih.gov The ability of sEH inhibitors to alleviate inflammatory pain highlights their therapeutic potential in pain management. nih.gov

Modulation of Inflammatory Pathways in Preclinical Animal Models

Contribution to Anti-inflammatory Effects

The anti-inflammatory properties of this compound, also referred to as MMU, are primarily attributed to its potent inhibitory action on the soluble epoxide hydrolase (sEH) enzyme. plos.orgplos.org The sEH enzyme plays a crucial role in metabolizing epoxy fatty acids (EpFAs), which are endogenous mediators with key functions in regulating inflammation and pain. plos.orgplos.org By inhibiting sEH, this compound increases the levels of these beneficial EpFAs, which has been demonstrated to block and resolve inflammation. plos.orgplos.org

Research has established that the 1,3-disubstituted urea structure is a known pharmacophore for potent sEH inhibitors, mimicking the enzyme's natural substrate and the transition state of epoxide hydrolysis, which leads to competitive inhibition. plos.orgplos.org this compound is considered one of the most potent sEH inhibitors derived from a natural source. plos.orgnih.gov In vitro studies have quantified its high inhibitory potency against human sEH. plos.orgnih.gov Furthermore, its efficacy has been demonstrated in vivo, where it effectively reduced inflammatory pain in a rat nociceptive pain model. plos.orgnih.govnsbmb.org.ng This mechanism may explain some of the traditional therapeutic uses of the plant from which it is isolated. plos.orgplos.org

Table 1: In Vitro Inhibitory Activity of this compound against Human Soluble Epoxide Hydrolase (sEH)

| Assay Type | Parameter | Value (nM) |

|---|---|---|

| Fluorescent Assay | IC₅₀ | 92 plos.orgnih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kᵢ (Inhibition constant) represents the binding affinity of the inhibitor to the enzyme.

Natural Occurrence and Isolation from Biological Sources

Identification in Extracts of Pentadiplandra brazzeana Roots

This compound is a naturally occurring compound that has been isolated from the roots of the plant Pentadiplandra brazzeana Baillon. plos.orgnih.gov This plant, the sole species in its genus, grows as a shrub or liana in West and Central Africa. plos.orgplos.org The root is utilized in folk medicine for various ailments, and its essential oil is known to have anti-inflammatory effects. plos.orgplos.org

The initial identification of urea derivatives in this plant was reported in 1999, where spectroscopic techniques were used to elucidate the structures of four such compounds, including N,N'-di-(4-methoxybenzyl)urea, which was reported from a natural source for the first time. nih.gov Subsequent research further confirmed the presence of three 1,3-dibenzyl ureas in the root, with this compound being the most abundant. plos.orgplos.org

Quantification Methodologies from Natural Product Extracts (e.g., LC-MS/MS)

To determine the concentration of this compound in plant samples, a specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed and optimized. plos.orgnih.gov This technique is highly sensitive and selective, making it ideal for quantifying specific compounds within a complex mixture like a crude plant extract. plos.orgbioanalysis-zone.com

The method operates in multiple reaction monitoring (MRM) mode, which provides precise quantification by tracking specific mass transitions from a precursor ion to a product ion for the target analyte. plos.orgnih.gov Using this LC-MS/MS methodology, researchers quantified the concentration of three urea compounds in the crude root extract of P. brazzeana. The results showed that this compound was the most prevalent of the ureas identified. plos.orgnih.gov

Table 2: Concentration of Urea Compounds in Pentadiplandra brazzeana Root Extract

| Compound | Abbreviation | Concentration (μg/g dry root weight) |

|---|---|---|

| This compound | MMU | 42.3 plos.orgnih.govnih.gov |

| 1-Benzyl-3-(4-methoxybenzyl)urea | BMU | 1.8 plos.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyl-3-(4-methoxybenzyl)urea |

| 1,3-Dibenzylurea |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For this compound, DFT calculations are employed to understand its intrinsic chemical properties, which are fundamental to its biological activity.

DFT calculations are used to determine the electronic characteristics of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. nih.govresearchgate.net For this compound, the urea moiety's oxygen atom is expected to be a region of high electron density (a nucleophilic site), while the hydrogen atoms of the N-H groups are electron-deficient (electrophilic sites), making them potential hydrogen bond donors. nih.gov

Table 1: Calculated Electronic Properties of Urea Derivatives (Note: This table presents typical data for related urea derivatives as specific values for this compound are not publicly available. The values are illustrative of results from DFT calculations.)

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -6.5 eV | Represents electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and stability |

Data based on methodologies described in computational studies of similar compounds. researchgate.net

DFT can also be used to analyze the energetic favorability of different conformations of the molecule and its non-covalent interactions, such as intramolecular hydrogen bonds. jksus.orgpku.edu.cn The two 4-methoxybenzyl groups have rotational freedom, and DFT calculations can identify the most stable, low-energy conformation of the molecule. This information is vital for understanding how the molecule will present itself to a biological target, such as an enzyme's active site. The urea core is capable of forming strong hydrogen bonds, and the methoxybenzyl groups contribute to hydrophobic and van der Waals interactions. nih.gov

Investigation of Electronic Structure and Reactivity

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to study how ligands like this compound interact with protein targets.

This compound has been identified as a potent inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which is a therapeutic target for inflammatory and neuropathic pain. biorxiv.orgbiorxiv.orgresearchgate.net Molecular docking studies place the this compound molecule into the three-dimensional structure of the sEH active site to predict its binding conformation. The central urea moiety is a key pharmacophore that typically forms crucial hydrogen bonds with key residues in the enzyme's catalytic domain. biorxiv.orgbiorxiv.org The two bulky, hydrophobic 4-methoxybenzyl groups are predicted to occupy hydrophobic pockets within the active site, contributing significantly to the binding affinity. biorxiv.orgbiointerfaceresearch.com

Analysis of the docked poses of this compound within the sEH active site reveals specific intermolecular interactions. biorxiv.orgbiorxiv.org

Hydrogen Bonding: The N-H groups of the urea core act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions often occur with catalytic residues, such as Asp335, and with the catalytic tyrosines (Tyr383, Tyr466) in human sEH via a water molecule. biorxiv.orgbiorxiv.org

Hydrophobic Contacts: The two 4-methoxybenzyl rings fit into hydrophobic tunnels on either side of the catalytic residues. These interactions with nonpolar amino acid residues are critical for the inhibitor's potency and selectivity. biorxiv.orgbiointerfaceresearch.com

Table 2: Representative Docking Results for sEH Inhibitors

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound (MMU) | Human sEH | Not specified, but used as a reference inhibitor. biorxiv.orgbiorxiv.org | Asp335, Tyr383, Tyr466, Hydrophobic pocket residues. biorxiv.orgbiorxiv.org |

| Candidate 1 (Novel sEHI) | Human sEH (PDB: 1EK1) | -20.80 | Not explicitly detailed for this compound in the source. biorxiv.org |

Docking scores indicate the strength of the binding interaction, with more negative values suggesting stronger binding. biorxiv.org

In Silico Drug Design and Lead Optimization Strategies

This compound serves as an excellent starting point, or "lead compound," for the design of new drugs. In silico (computer-based) methods are used to rationally modify its structure to improve properties like potency, selectivity, and pharmacokinetic profile. biorxiv.orgbiorxiv.org Strategies include:

Pharmacophore Modeling: A pharmacophore model is built based on the key interactions of this compound with its target. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. biorxiv.orgbiorxiv.org

Bioisosteric Replacement: This strategy involves replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) but may enhance the desired biological activity or reduce toxicity. biorxiv.orgbiorxiv.org For example, the methoxy (B1213986) groups on the phenyl rings could be replaced with other electron-donating groups, or the phenyl rings themselves could be substituted with other aromatic or heterocyclic systems to explore new interactions within the target's binding pocket. researchgate.net This approach was used to design novel sEH inhibitors with improved docking scores compared to known inhibitors. biorxiv.orgbiorxiv.org

Computational Chemistry and Molecular Modeling Studies

Bioisosteric Replacement and Pharmacophore Modeling

In the realm of computational drug design, 1,3-Bis(4-methoxybenzyl)urea (also referred to as MMU) serves as an important reference compound, particularly in the development of inhibitors for soluble epoxide hydrolase (sEH). biorxiv.orgbiorxiv.orgnih.gov The sEH enzyme is a therapeutic target for managing conditions like inflammation and neuropathic pain. biorxiv.orgnih.gov The inhibitory action of compounds against sEH is largely defined by a specific set of structural features, known as a pharmacophore.

The established pharmacophore model for sEH inhibitors typically includes a central urea (B33335) group flanked by two bulky, hydrophobic groups, such as benzene (B151609) or cyclohexyl rings. biorxiv.org This structural arrangement is critical for interaction with the hydrophobic pockets of the enzyme's active site. Furthermore, the urea moiety itself is a key element, participating in hydrogen bonding with catalytic residues like ASP335 and TYR383 in human sEH. biorxiv.org

This compound perfectly embodies this pharmacophore. biorxiv.orgnih.gov Its structure, consisting of a central urea core symmetrically substituted with two 4-methoxybenzyl groups, has made it a subject of study as a naturally occurring and potent sEH inhibitor. nih.gov Research has identified it as one of the key inhibitory compounds isolated from the root of Pentadiplandra brazzeana. nih.gov

The utility of this compound as a reference compound is evident in studies focused on bioisosteric replacement. Bioisosterism is a strategy in medicinal chemistry where a part of a molecule is replaced by a chemically different group that retains similar physical or chemical properties, with the goal of enhancing the compound's activity or optimizing its pharmacokinetic profile. biorxiv.org By establishing the potent inhibitory activity of benchmark compounds like this compound, researchers can design new molecules where, for instance, the benzyl (B1604629) rings or the urea core are replaced with other chemical groups to improve properties like solubility or target selectivity. biorxiv.orgnih.gov

The inhibitory potency of this compound against soluble epoxide hydrolase has been quantified, providing a concrete benchmark for the evaluation of newly synthesized analogs. These values underscore its role as a significant reference inhibitor.

| Assay Type | Parameter | Value |

|---|---|---|

| Fluorescent Assay | IC50 | 92 nM |

| Radioactivity-based Assay | Ki | 54 nM |

In pharmacophore modeling, this compound serves as a quintessential example of a molecule that fits the model for sEH inhibition. biorxiv.orgresearchgate.net Computational studies use the known interactions of such potent inhibitors to build and refine three-dimensional electronic and steric maps of the target's binding site. These models then guide the virtual screening of large compound libraries to identify new potential inhibitors that share the same critical pharmacophoric features. researchgate.net The well-defined structure and high potency of this compound help to validate and calibrate these computational models, ensuring their predictive accuracy in the search for novel therapeutic agents.

Future Research Directions and Potential Academic Applications

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research concerning 1,3-Bis(4-methoxybenzyl)urea is increasingly directed towards sustainable pathways that minimize hazardous reagents and waste.

Traditional syntheses often rely on phosgene (B1210022) or its derivatives, which are highly toxic. A promising future direction lies in phosgene-free methods. One such innovative approach involves using hydroxamic acid compounds as starting materials with sulfuryl fluoride (B91410) (SO₂F₂) as a promoter. google.com This method avoids hazardous reagents like large amounts of halogens or azides, positioning it as a green alternative to classical Curtius and Hofmann rearrangements. google.com In one example, 1,3-bis(4-methoxyphenyl)urea (B75091) was prepared in a 91% yield from 4-methoxybenzohydroxamic acid using this process. google.com

Another sustainable strategy involves utilizing water as a solvent, which is a significant improvement over volatile organic solvents. A mild and efficient method has been developed for the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.org This approach is scalable and offers high purity of products often just by simple filtration. rsc.org

Furthermore, research into atom-economical tandem reactions represents a frontier in sustainable synthesis. For instance, palladium on carbon (Pd/C) has been used to catalyze the N-methylation of urea (B33335) derivatives using methanol (B129727) as both a green hydrogen source and a C1 source. chemrxiv.org In these studies, 1,3-Bis(4-methoxyphenyl)urea has been used as a model substrate, achieving a 95% yield of the methylated product, demonstrating the potential for developing novel, greener transformations of the core urea structure. chemrxiv.org

Table 1: Comparison of Synthetic Pathways for Urea Derivatives

| Method | Key Reagents/Conditions | Advantages | Reported Yield Example | Reference |

|---|---|---|---|---|

| Hydroxamic Acid Route | 4-methoxybenzohydroxamic acid, SO₂F₂, DIPEA, Water | Phosgene-free, green alternative, simple work-up | 91% for 1,3-bis(4-methoxyphenyl)urea | google.com |

| Aqueous Isocyanate Route | Amine, Potassium Isocyanate, Water | Environmentally friendly solvent (water), mild conditions, scalable | Good to excellent yields for various ureas | rsc.org |

| Carbonylative Coupling | Amine, Phosgene/Triphosgene | Traditional, versatile | Uses highly toxic reagents | mdpi.com |

| Amine + Urea | 4-Methoxyaniline, Urea, HCl, Water | Readily available starting materials | 88% for 1,3-bis(4-methoxyphenyl)urea | nih.gov |

Advanced Investigations into Supramolecular Assembly and Material Properties

The urea functional group is an excellent hydrogen bond donor and acceptor, making this compound a prime candidate for constructing ordered supramolecular structures. acs.orgacademie-sciences.fr Future research will likely delve deeper into harnessing these non-covalent interactions to create novel materials with unique properties.

A significant breakthrough has been the discovery of remarkable mechanical properties in single crystals of 1,3-bis(4-methoxyphenyl)urea. nih.gov Research has demonstrated that this organic crystal exhibits direction-dependent mechanical twinning, leading to superelasticity in one direction and ferroelasticity in two others. nih.gov This adaptability allows the crystal to be deformed into various shapes and recover, a behavior that is rare in brittle organic crystals. nih.gov These properties are of great interest for future applications in fields like soft robotics and advanced mechanical materials. nih.gov

Advanced investigations will focus on understanding and controlling the polymorphism of this compound. The way molecules of this compound pack in the solid state can be influenced by crystallization conditions, leading to different crystal forms (polymorphs), each with distinct physical properties. acs.org By controlling these assemblies, it may be possible to tune the material's mechanical, optical, or electronic characteristics for specific applications. The hydrogen bonding motif is central to forming these assemblies, which often manifest as one-dimensional tapes or ribbons. acs.orgacademie-sciences.fr

Table 2: Mechanical Properties of 1,3-Bis(4-methoxyphenyl)urea Crystals

| Property | Description | Potential Application | Reference |

|---|---|---|---|

| Superelasticity | Ability to undergo large reversible deformation in a specific crystallographic direction. | Flexible electronics, shock absorbers, medical devices. | nih.gov |

| Ferroelasticity | The crystal can be mechanically switched between two or more stable orientation states by applying stress. | Actuators, sensors, shape-memory materials. | nih.gov |

| Mechanical Twinning | Mechanism by which the crystal deforms, changing orientation while maintaining crystallinity. | Engineering crystal mechanics, creating multidirectional superelastic materials. | nih.gov |

Design and Synthesis of Next-Generation Biological Probes and Chemical Tools

Unsymmetrical urea derivatives are prominent scaffolds in medicinal chemistry, known for their ability to interact with biological receptors through hydrogen bonding. mdpi.com A significant future direction is the use of the this compound framework to design highly specific biological probes and chemical tools to study complex biological processes.

One of the most promising areas is the development of inhibitors for Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in various pathologies, including Alzheimer's disease. researchgate.net Researchers have synthesized series of 1-aryl-3-(4-methoxybenzyl)ureas designed as targeted covalent inhibitors of GSK-3β. researchgate.net By incorporating an electrophilic functional group (a "warhead") onto the aromatic ring of the urea, these molecules can form a permanent covalent bond with a specific cysteine residue (Cys199) in the ATP binding pocket of the enzyme. researchgate.net This targeted interaction can lead to improved kinase selectivity and prolonged inhibition, making these compounds powerful tools for studying the function and therapeutic potential of GSK-3β. researchgate.net For example, a nitrile-substituted benzimidazolylurea derivative showed high inhibitory activity with an IC₅₀ value of 0.086 µM. researchgate.net

Future work will involve expanding the library of these derivatives and using them to probe cellular pathways. By modifying the substituents on the urea scaffold, researchers can fine-tune potency, selectivity, and cell permeability. These next-generation tools will be invaluable for validating drug targets, elucidating disease mechanisms, and serving as lead compounds for the development of new therapeutics.

Table 3: GSK-3β Inhibitory Activity of 1-Aryl-3-(4-methoxybenzyl)urea Derivatives

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Reference Inhibitor (AR-A014418) | A known GSK-3β inhibitor. | 0.072 ± 0.043 | researchgate.net |

| Nitrile-substituted benzimidazolylurea (2b) | A derivative designed as a potential covalent inhibitor. | 0.086 ± 0.023 | researchgate.net |

| Halomethylketone-substituted benzimidazolylurea (9b) | A derivative incorporating an electrophilic warhead. | 0.13 ± 0.060 | researchgate.net |

Integration in Interdisciplinary Studies beyond Traditional Organic and Medicinal Chemistry

The unique characteristics of this compound are paving the way for its use in interdisciplinary fields that bridge chemistry with materials science, physics, and engineering.

The aforementioned discovery of superelasticity and ferroelasticity in its crystals places the compound at the intersection of organic chemistry and mechanical engineering. nih.gov This opens up research into "smart" organic materials, where molecular design directly influences macroscopic mechanical functions, a key concept in the development of soft robotics and adaptive materials. nih.gov

In the field of energy and electronics, 1,3-disubstituted urea derivatives are being explored as additives to enhance the quality and stability of perovskite films used in solar cells (PSCs). researchgate.net The urea's carbonyl and N-H groups can interact with the perovskite surface, passivating defects and improving charge extraction. researchgate.net Future studies could specifically investigate this compound and its analogues for optimizing the performance and longevity of next-generation photovoltaic devices.

Furthermore, this compound serves as a crucial building block in supramolecular chemistry for the synthesis of complex host molecules. nih.govacs.org For example, it is a precursor to 2,4-Bis(4-methoxybenzyl)glycoluril, which is then used to construct bambusurils. nih.govacs.org Bambusurils are macrocyclic molecules capable of encapsulating guest molecules, with applications in sensing, catalysis, and drug delivery. This line of research connects fundamental organic synthesis to the advanced fields of host-guest chemistry and nanotechnology. The continued exploration of this compound as a versatile building block will undoubtedly foster further interdisciplinary collaboration and innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-Bis(4-methoxybenzyl)urea?

- Answer : The compound can be synthesized via urea-forming reactions using coupling agents such as diisopropylethylamine (DIEA) in solvents like tetrahydrofuran (THF) and dichloromethane (DCM). Similar protocols for structurally related ureas (e.g., 1-Benzyl-3-(4-methoxybenzyl)urea) involve sequential benzylation of urea precursors under nitrogen atmosphere, followed by purification via column chromatography .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Store in a cool, dark place (<15°C) under inert gas (e.g., argon) to prevent oxidation. Install local exhaust ventilation to minimize airborne exposure .

Q. What analytical techniques are used to confirm the purity and identity of this compound?

- Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Structural confirmation employs nuclear magnetic resonance (NMR) for proton/environment mapping and mass spectrometry (MS) for molecular weight validation. Cross-reference with crystallographic data (e.g., bond angles, torsion parameters) ensures structural fidelity .

Advanced Research Questions

Q. What crystallographic parameters are critical for resolving the molecular structure of this compound?

- Answer : Key parameters include:

- Bond angles : 124.87° (C-N-C), 117.30° (aromatic ring linkages).

- Refinement metrics : Rint <0.05, θmax =27.9°, and Fo/Fc convergence via Fourier difference maps.

- Data collection : Use high-resolution X-ray diffraction (≥0.8 Å) with constrained H-atom positioning during refinement .

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition (e.g., GSK-3β or VEGFR-2)?

- Answer :

- Substituent modulation : Replace 4-methoxy groups with electron-withdrawing groups (e.g., nitro) to enhance binding affinity.

- Assay design : Use kinase inhibition assays (IC50 determination) and molecular docking to validate interactions with catalytic domains. For example, derivatives like N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea show potent GSK-3β inhibition .

Q. What strategies improve aqueous solubility of hydrophobic urea derivatives for in vitro studies?

- Answer :

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.

- Surfactant-assisted dispersion : Polysorbate-80 or PEGylated lipids stabilize colloidal suspensions .

Q. How do steric and electronic effects of substituents influence multi-target inhibition (e.g., VEGFR-2/PD-L1)?

- Answer :

- Steric effects : Bulky 2,6-disubstituted aryl groups (e.g., 2,6-difluorobenzoyl) reduce off-target binding.

- Electronic effects : Electron-donating methoxy groups enhance π-π stacking with tyrosine kinase domains. Compound T.14, with a 4-methoxystyryl group, demonstrates dual VEGFR-2/PD-L1 inhibition via conformational stabilization of the kinase hinge region .

Data Contradictions & Validation

- Synthetic yields : Reported yields for urea derivatives vary (50–85%) due to solvent purity and reagent stoichiometry. Validate protocols with controlled moisture/oxygen conditions .

- Crystallographic discrepancies : Minor deviations in bond angles (e.g., ±1.5°) may arise from polymorphic forms. Use temperature-controlled diffraction to minimize lattice distortions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.